![molecular formula C9H7N3O2 B11175102 N,N-bis(cyanomethyl)furan-2-carboxamide](/img/structure/B11175102.png)
N,N-bis(cyanomethyl)furan-2-carboxamide
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Overview
Description
N,N-bis(cyanomethyl)furan-2-carboxamide is a chemical compound characterized by the presence of a furan ring and two cyanomethyl groups attached to a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with cyanomethylating agents under controlled conditions. One common method includes the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reactions are often carried out in a microwave reactor to optimize reaction time and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The cyanomethyl groups can be reduced to primary amines.
Substitution: The carboxamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of N,N-bis(aminomethyl)furan-2-carboxamide.
Substitution: Formation of various substituted furan derivatives
Scientific Research Applications
Structure
The molecular formula of N,N-bis(cyanomethyl)furan-2-carboxamide is C8H8N4O2, characterized by:
- Furan Ring : A five-membered aromatic ring contributing to its reactivity.
- Cyanomethyl Groups : Enhancing biological activity through potential interactions with biological targets.
Pharmaceutical Development
This compound shows promise in drug development due to its biological activity. Research indicates that compounds with similar structures exhibit:
- Antiviral Properties : Potential as inhibitors against viral proteases, which are critical in viral replication processes. For instance, studies have shown that furan derivatives can inhibit the nsP2 protease of Chikungunya virus, suggesting similar potential for this compound .
- Antimicrobial Activity : The compound may possess antibacterial properties, as indicated by studies showing that related compounds exhibit significant activity against resistant strains of bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .
Case Study: Antiviral Activity
A study on furan-based compounds demonstrated that modifications to the furan structure could enhance binding affinity to viral targets, leading to effective inhibition of viral replication.
Material Science
This compound can be utilized in the development of advanced materials:
- Epoxy Resins : Furan derivatives are being explored as bio-based precursors for epoxy resins, which have applications in coatings and adhesives due to their excellent mechanical properties and thermal stability .
Data Table: Applications Overview
Application Area | Specific Uses | Observations |
---|---|---|
Pharmaceutical | Antiviral and antimicrobial agents | Potential inhibitors for viral proteases |
Material Science | Bio-based epoxy resins | Enhanced mechanical properties |
Synthetic Chemistry | Key intermediate in heterocyclic synthesis | Versatile precursor for various reactions |
Agricultural Chemistry
Research is ongoing into the use of this compound as a potential pesticide or herbicide. The furan moiety is known for its ability to interact with biological systems, making it a candidate for developing agrochemicals that can target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyanomethyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- 2,5-bis(N-methyl-aminomethyl)furan
Comparison: N,N-bis(cyanomethyl)furan-2-carboxamide is unique due to the presence of two cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other furan derivatives.
Biological Activity
N,N-bis(cyanomethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and implications for drug development.
1. Chemical Structure and Properties
This compound features a furan ring substituted with two cyanomethyl groups and a carboxamide functional group. This unique structure contributes to its biological properties, as the presence of electron-withdrawing groups like cyanide enhances reactivity and potential interactions with biological targets.
2.1 Anticancer Activity
Several studies have investigated the anticancer potential of furan derivatives, including this compound. The compound has shown promising results against various cancer cell lines, including HepG2, Huh-7, and MCF-7.
Compound | Cell Line | IC50 (µM) | Cell Viability (%) |
---|---|---|---|
This compound | HepG2 | 35.01 | 35.01 |
This compound | Huh-7 | 37.31 | 37.31 |
This compound | MCF-7 | 39.22 | 39.22 |
The compound exhibited significant cytotoxicity, with lower cell viability percentages indicating effective inhibition of cancer cell proliferation. The mechanism of action appears to involve the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells through DNA damage and cell cycle arrest .
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The results indicate moderate antibacterial effects:
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 280 |
S. aureus | 265 |
B. cereus | 230 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
3. Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the furan ring in enhancing biological activity. For instance, compounds with electron-donating groups on the phenyl ring demonstrated increased potency against cancer cell lines due to improved binding interactions with target proteins.
Key Findings:
- The presence of cyanide groups significantly increases the ability to inhibit cancer cell proliferation.
- Electron-withdrawing groups enhance binding affinity to active sites on proteins involved in cancer progression.
4. Case Studies
Recent research has provided insights into the efficacy of this compound in clinical settings:
- Study on HepG2 Cells : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells, indicating its potential as an antitumor agent.
- Antimicrobial Screening : Another investigation revealed that derivatives of this compound exhibited notable antibacterial activity against standard bacterial strains, suggesting a pathway for further development in treating infections.
5. Conclusion
This compound shows considerable promise as both an anticancer and antimicrobial agent based on its biological activity profile and structure-activity relationships. Ongoing research is essential to explore its full therapeutic potential and optimize its efficacy through structural modifications.
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)furan-2-carboxamide |
InChI |
InChI=1S/C9H7N3O2/c10-3-5-12(6-4-11)9(13)8-2-1-7-14-8/h1-2,7H,5-6H2 |
InChI Key |
DAVOLXGOHHLJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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